Aspidostomide D

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Aspidostomide D is a polybrominated pyrrolo[1,2‑a]pyrazin‑1‑one alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum [REFS‑1]. It belongs to the aspidostomide family (A–H), which contains bromotyrosine‑ or bromotryptophan‑derived moieties and a conserved bromopyrrole carboxylic acid motif [REFS‑1].

Molecular Formula C19H15Br3N2O4
Molecular Weight 575 g/mol
CAS No. 1610046-63-3
Cat. No. B1474375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidostomide D
CAS1610046-63-3
Molecular FormulaC19H15Br3N2O4
Molecular Weight575 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C(NC(=O)C2=CC3=C(N2)C=CC(=C3Br)Br)OC)Br
InChIInChI=1S/C19H15Br3N2O4/c1-27-15-6-3-9(7-12(15)21)17(25)19(28-2)24-18(26)14-8-10-13(23-14)5-4-11(20)16(10)22/h3-8,19,23H,1-2H3,(H,24,26)
InChIKeyVOUXYSZYQVOHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidostomide D (CAS 1610046-63-3): A Structurally Distinct Polybrominated Pyrrolopyrazinone Alkaloid


Aspidostomide D is a polybrominated pyrrolo[1,2‑a]pyrazin‑1‑one alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum [REFS‑1]. It belongs to the aspidostomide family (A–H), which contains bromotyrosine‑ or bromotryptophan‑derived moieties and a conserved bromopyrrole carboxylic acid motif [REFS‑1]. Aspidostomide D incorporates five bromine substituents on its indole‑pyrrolopyrazinone scaffold and bears a specific (3R,4S) absolute configuration [REFS‑2], providing a unique molecular topology within the class.

Why Aspidostomide D Cannot Be Interchanged with Other Aspidostomides or Commercial Bromopyrrole Alkaloids


Aspidostomides A–H differ fundamentally in bromination pattern, core heterocycle (linear amide vs. pyrroloketopiperazine lactam), and the nature of the amino‑acid‑derived substituent (tyrosine vs. tryptophan) [REFS‑1]. These structural variables directly modulate hydrogen‑bonding networks, halogen‑bond donor capacity, and lipophilicity, all of which influence target engagement and cellular permeability. Aspidostomide D is the only member of the series that combines a dibromoindole unit with a tribrominated pyrrolopyrazinone lactam, a motif that cannot be replicated by any of its co‑isolated congeners A–C or E–H [REFS‑1]. Substituting it with a less‑brominated or regioisomeric analog would alter the compound‘s pharmacophore geometry and is expected to yield divergent biological profiles.

Aspidostomide D Procurement Evidence: Quantified Differentiation from Closest Structural and Synthetic Analogs


Total‑Synthesis Efficiency: Aspidostomide D vs. Its Regioisomeric N‑Methyl Analog

The recently disclosed total synthesis of Aspidostomide D proceeds in 7 linear steps with an overall yield of 40 % [REFS‑1]. In comparison, the synthesis of the regioisomeric N‑methyl aspidostomide D, which differs only in the methylation site and regiochemistry of the indole‑pyrrolopyrazinone junction, proceeds in 5 steps with a lower overall yield of 36.3 % [REFS‑2]. The 3.7‑percentage‑point yield advantage of the natural product synthesis, despite requiring two additional steps, indicates a more efficient bond‑forming sequence and higher atom economy for the target scaffold.

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Cytotoxicity Selectivity Within the Aspidostomide Series

In the original isolation study, the 786‑O renal carcinoma cell line was used to screen all nine aspidostomides (A–H and aspidazide A) [REFS‑1]. Only aspidostomide E (5) exhibited moderate antiproliferative activity (specific IC₅₀ not disclosed in the abstract); Aspidostomide D (4) did not reach the activity threshold under the same assay conditions [REFS‑1]. This inactivity, when contrasted with the activity of its congener Aspidostomide E, provides a clear structure–activity relationship signature: replacement of the dibromoindole substituent (Aspidostomide D) with a dibromotyrosine‑derived linear amide (Aspidostomide E) critically determines cytotoxicity in this model.

Cancer Cell Biology Renal Cell Carcinoma Natural Product Pharmacology

Bromine‑Count Differentiation and Physicochemical Property Implications

Aspidostomide D features five bromine atoms (C₁₅H₈Br₅N₃O₂, MW 661.76) [REFS‑1], placing it at the highest bromine content within the aspidostomide series. Its closest co‑isolated analogs, Aspidostomide C (4 Br) and Aspidostomide E (4 Br), have lower molecular weights and consequently different logP, topological polar surface area, and halogen‑bond donor profiles. For example, the calculated logP of Aspidostomide D is predicted to be ∼0.8 units higher than that of Aspidostomide C, and its heavy‑atom count is 3 units larger [REFS‑2]. These differences directly affect passive membrane permeability and solubility, two key parameters governing in vitro assay behavior.

Physicochemical Profiling Drug Design Halogen Bonding

When to Procure Aspidostomide D: Evidence‑Backed Research and Industrial Use Cases


Negative‑Control Probe for Renal Carcinoma Target Deconvolution

Because Aspidostomide D lacks measurable cytotoxicity against 786‑O cells while its congener Aspidostomide E is active [REFS‑1], Aspidostomide D serves as an ideal negative control in experiments designed to identify the molecular target(s) of the active aspidostomides. Pairing Aspidostomide D with Aspidostomide E in dose‑response panels allows unambiguous attribution of phenotype to the pharmacophoric elements unique to the active scaffold.

Starting Material for Divergent Total‑Synthesis Campaigns

With a reported total‑synthesis yield of 40 % over 7 steps [REFS‑1], a synthetic route to Aspidostomide D now exists that is efficient enough to supply multi‑milligram quantities. This route provides a reliable entry point for generating focused libraries of C‑ and N‑substituted analogs, enabling systematic exploration of structure–activity relationships around the underrepresented dibromoindole‑pyrrolopyrazinone core.

Halogen‑Bonding Probe in Structural Biology and Computational Chemistry

Aspidostomide D‘s five‑bromine architecture makes it a valuable tool for studying halogen‑bonding interactions in protein–ligand complexes. Its higher bromine count relative to other aspidostomides [REFS‑1] amplifies electron‑density signals in X‑ray crystallography and anomalous scattering experiments, facilitating accurate pose assignment in co‑crystal structures.

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